alpha-Heptacyclene
Description
Contextualizing Strained Polycyclic Hydrocarbons within Contemporary Chemical Research
Strained polycyclic hydrocarbons, a fascinating class of molecules characterized by significant deviation from ideal bond angles and lengths, hold a unique position in modern chemical research. Their inherent strain energy makes them reactive and provides a rich platform for studying fundamental chemical principles. Unlike their more stable aromatic counterparts, which are often explored for their electronic properties, strained polycyclic systems challenge our understanding of chemical bonding, stability, and reactivity. chemrxiv.orgwikipedia.org The study of these molecules is not merely an academic curiosity; it pushes the boundaries of synthetic chemistry and provides insights into reaction mechanisms that are not observable in unstrained systems. The introduction of strained rings, such as cyclobutane (B1203170), into a polycyclic framework can dramatically alter the molecule's three-dimensional structure and its physical and chemical properties. nih.gov This has implications for the development of new materials and the understanding of complex molecular transformations.
Historical Perspective on the Elucidation of Complex Polycyclic Architectures, with Emphasis on Heptacyclenes
The elucidation of complex polycyclic architectures has been a long-standing challenge and a driving force in the development of new analytical techniques. Historically, the structures of such molecules were painstakingly determined through chemical degradation and derivatization, often a lengthy and indirect process. The advent of spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, revolutionized this field, allowing for the direct and unambiguous determination of complex three-dimensional structures.
The story of heptacyclene is intrinsically linked to the study of the photodimerization of acenaphthylene (B141429), a reaction that has been investigated for several decades. acs.org Early photochemical studies in the mid-20th century laid the groundwork for understanding how light could be used to construct complex polycyclic systems. The formation of dimers from acenaphthylene was observed, leading to the discovery of different isomers, including the syn and anti forms. Alpha-heptacyclene (B11993531) is the anti-dimer of acenaphthylene. nih.govacs.org The definitive confirmation of its intricate heptacyclic structure, featuring a central cyclobutane ring, was made possible by these advanced spectroscopic techniques, which allowed for the precise mapping of its atomic connectivity and stereochemistry. nih.govnih.gov
Significance of this compound in Fundamental Organic Chemistry and Hydrocarbon Chemistry
This compound serves as a significant model compound in fundamental organic and hydrocarbon chemistry for several reasons. Primarily, it is a well-defined example of a strained polycyclic hydrocarbon. The central cyclobutane ring, fused to two rigid acenaphthene (B1664957) units, is a source of considerable ring strain. nih.govresearchgate.net This makes this compound an excellent substrate for studying the effects of strain on chemical reactivity and stability.
Furthermore, the synthesis of this compound through the photodimerization of acenaphthylene is a classic example of a [2+2] cycloaddition reaction, a fundamental transformation in organic chemistry. rsc.org The stereoselectivity of this reaction, leading to the preferential formation of the anti isomer (this compound) under certain conditions, provides a valuable case study for understanding and controlling photochemical reaction pathways. nih.gov The rigid and well-defined cage-like structure of this compound also makes it a subject of interest in supramolecular chemistry and materials science, where the creation of specific molecular architectures is a key goal. chemrxiv.orgnih.govresearchgate.net The study of its properties contributes to a deeper understanding of the relationship between molecular structure and macroscopic properties in condensed-matter systems.
Physicochemical Properties of this compound
This compound is a non-polar hydrocarbon with the chemical formula C₂₄H₁₆. Its rigid, cage-like structure imparts specific physical and chemical properties.
| Property | Value | Source |
| IUPAC Name | heptacyclo[13.7.1.1⁴,⁸.0²,¹⁴.0³,¹³.0¹⁹,²³.0¹²,²⁴]tetracosa-1(22),4,6,8(24),9,11,15,17,19(23),20-decaene | nih.gov |
| Molecular Formula | C₂₄H₁₆ | nih.gov |
| Molecular Weight | 304.4 g/mol | nih.gov |
| CAS Number | 14620-98-5 | nih.gov |
Crystal Structure of this compound
The solid-state structure of this compound has been determined by X-ray crystallography. The molecule crystallizes in the P 1 21/n 1 space group. nih.gov
| Crystal Parameter | Value | Source |
| Space Group | P 1 21/n 1 | nih.gov |
| a | 7.8270 Å | nih.gov |
| b | 4.8647 Å | nih.gov |
| c | 20.2212 Å | nih.gov |
| α | 90.000° | nih.gov |
| β | 92.791° | nih.gov |
| γ | 90.000° | nih.gov |
Spectroscopic Data
The structure of this compound has been confirmed using various spectroscopic methods.
| Spectroscopy Type | Key Findings | Source |
| ¹³C NMR | Data available and cataloged in spectral databases. | nih.gov |
| Mass Spectrometry (GC-MS) | The mass spectrum shows the expected molecular ion peak corresponding to its molecular weight. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7259-03-2 |
|---|---|
Molecular Formula |
C24H16 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
heptacyclo[13.7.1.14,8.02,14.03,13.019,23.012,24]tetracosa-1(22),4,6,8(24),9,11,15,17,19(23),20-decaene |
InChI |
InChI=1S/C24H16/c1-5-13-6-2-10-16-19(13)15(9-1)21-22(16)24-18-12-4-8-14-7-3-11-17(20(14)18)23(21)24/h1-12,21-24H |
InChI Key |
TVMWOWUBPJVYIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4C(C3=CC=C2)C5C4C6=CC=CC7=C6C5=CC=C7 |
Origin of Product |
United States |
Synthetic Methodologies for Alpha Heptacyclene and Stereoisomeric Analogues
Photochemical Dimerization Strategies for Acenaphthylene (B141429) to Yield Heptacyclenesresearchgate.netrsc.orgrsc.orglibretexts.orgresearchgate.netnih.govru.nlrsc.orgacs.orgrsc.org
The most direct and historically significant method for synthesizing heptacyclenes is the [2+2] photochemical cycloaddition of acenaphthylene. rsc.orgrsc.org This process involves the irradiation of acenaphthylene, leading to the formation of a cyclobutane (B1203170) ring that links two acenaphthylene units. researchgate.net The reaction's outcome is highly dependent on a variety of factors, including the electronic state of the excited acenaphthylene and the reaction medium. ru.nlrsc.org
Head-to-Head and Head-to-Tail Regioisomeric Considerations in Dimerizationlibretexts.orgnih.gov
In the context of acenaphthylene dimerization, the molecule's symmetry means that the primary consideration is the formation of head-to-head adducts. This cycloaddition results in a cyclobutane ring connecting the two acenaphthylene moieties. While the concept of head-to-head versus head-to-tail dimerization is critical for unsymmetrical olefins, for acenaphthylene itself, the focus shifts to the stereochemistry of this head-to-head linkage. nih.gov The study of photodimerization of related compounds like indenoindene (B15069699) has shown that both head-to-head and head-to-tail isomers can form, often in ratios dependent on the reaction conditions. nih.gov
Stereochemical Control in Photodimerization Processes (e.g., syn and anti isomers)rsc.orgrsc.orgru.nlrsc.orgnsf.gov
The photodimerization of acenaphthylene can yield two primary stereoisomers: the syn-dimer (α-heptacyclene) and the anti-dimer. ru.nl Controlling the stereoselectivity of this reaction is a significant area of research. The ratio of these isomers is influenced by the reaction pathway, which can proceed through either a singlet or a triplet excited state. rsc.org The singlet excited state typically yields the syn dimer exclusively, whereas the triplet state can produce both syn and anti isomers. ru.nlrsc.org
Several strategies have been developed to steer the reaction toward a desired stereoisomer:
Solvent Effects: In conventional organic solvents, the dimerization often results in a mixture of syn and anti isomers, with the syn product generally being favored. rsc.orgresearchgate.net However, running the reaction in water, where acenaphthylene is insoluble, has been shown to dramatically favor the formation of the anti isomer, with reported anti:syn ratios as high as 84:16. rsc.org This selectivity is attributed to the formation of a bonded excimer in the insoluble phase. nsf.gov
Nanoreactors: The use of self-assembled nanoreactors, such as PEG-b-PLA polymersomes, provides a hydrophobic environment that can significantly influence the stereochemical outcome. researchgate.netru.nl Within these polymersomes, the reaction is steered almost exclusively toward the anti product, achieving a remarkable 94:6 ratio of anti to syn isomers. researchgate.netru.nl The lower polarity of the polymersome's inner membrane is believed to stabilize the transition state leading to the anti dimer. rsc.org
Photomechanochemistry: The simultaneous application of light and mechanical force can also control the stereoselectivity. rsc.orgrsc.org Under photomechanochemical conditions (e.g., ball milling during irradiation), the syn isomer is selectively produced. nsf.gov Conversely, solid-state irradiation without mechanical force favors the anti isomer. rsc.orgnsf.gov
| Condition | Solvent/Medium | anti:syn Ratio | Reference |
|---|---|---|---|
| Photomechanochemical (ball milling) | Solid State | Primarily syn | nsf.gov |
| Insoluble Phase | H₂O | 84:16 | rsc.org |
| Polymersome Nanoreactor | 3:1 MeOH:H₂O | 94:6 | ru.nl |
| Soluble Phase | Organic Solvents (e.g., MeCN) | No significant selectivity | rsc.orgrsc.org |
Alternative Cycloaddition Approaches Towards Heptacyclene Frameworks
While direct photodimerization is the primary route to heptacyclenes, other cycloaddition strategies are instrumental in constructing the broader class of complex polycyclic scaffolds to which heptacyclene belongs. researchgate.netnumberanalytics.com
Intramolecular [2+2+2] Cycloaddition for Polycyclic Scaffoldsresearchgate.netnih.govresearchgate.netrsc.org
The transition metal-catalyzed intramolecular [2+2+2] cycloaddition is a highly effective strategy for the convergent synthesis of polycyclic aromatic hydrocarbons (PAHs). researchgate.net This reaction typically involves the cyclization of a molecule containing three alkyne units (or two alkynes and an alkene) to form a new six-membered aromatic ring. Rhodium and iridium catalysts are frequently employed for this purpose. researchgate.netnih.gov This methodology has been successfully used in the enantioselective synthesis of planar chiral, PAH-based cyclophanes. researchgate.net By tethering diyne units to an existing aromatic core, this method allows for the rapid and site-selective construction of complex, fused polycyclic systems that are structurally related to the heptacyclene framework. nih.govrsc.org
Metal-Catalyzed Synthetic Routes to Structurally Related Polycycles
A diverse array of metal-catalyzed reactions provides access to PAHs that are structurally related to heptacyclene. These methods often offer advantages in terms of efficiency, selectivity, and scalability. nih.govresearchgate.netrsc.org
Key examples include:
Iron(III)-Catalyzed Carbonyl-Olefin Metathesis: This strategy enables the direct coupling of a carbonyl group and an olefin to form a new alkene bond, facilitating the synthesis of various PAHs like phenanthrenes and chrysenes from biaryl aldehydes or ketones. nih.govnih.gov The use of an earth-abundant and environmentally benign iron catalyst makes this an attractive approach. nih.gov
Palladium-Catalyzed [3+3] Annulation: This method constructs PAHs by coupling two smaller aromatic fragments. For instance, the cross-coupling of a dibromonaphthalene with a PAH boronic ester can generate larger perylene (B46583) derivatives. rsc.org
Zirconium-Mediated Cycloadditions: A sequential strategy involving a Cp₂Zr-mediated [2+2+1] cycloaddition to form a stannole-annulated PAH, followed by a [4+2] Diels-Alder reaction, has been developed to extend the π-system of PAHs in a modular fashion. rsc.org
These varied metal-catalyzed approaches highlight the versatility of modern synthetic chemistry in building the complex, fused-ring architectures characteristic of heptacyclene and related polycyclic compounds. nih.govrsc.org
Copper-Catalyzed Reactions Involving Acenaphthylene Adduct Formation
While the direct copper-catalyzed dimerization of acenaphthylene to form alpha-heptacyclene (B11993531) is not extensively documented in readily available literature, the principles of copper-catalyzed cycloadditions provide a theoretical framework for this transformation. Copper catalysts are known to facilitate a variety of cyclization reactions, including the formation of cyclobutane rings from alkenes.
In a hypothetical copper-catalyzed synthesis of this compound, the reaction would likely proceed through a [2+2] cycloaddition of two acenaphthylene molecules. This process can be envisioned to occur in a stepwise manner, initiated by the coordination of the copper catalyst to the double bond of acenaphthylene. This coordination would activate the alkene, making it susceptible to nucleophilic attack by a second molecule of acenaphthylene. The resulting intermediate would then undergo ring closure to form the cyclobutane ring of the heptacyclene structure.
The stereochemical outcome of such a reaction would be of paramount importance, as it would determine the formation of either the alpha (syn) or beta (anti) stereoisomer of heptacyclene. The nature of the copper catalyst, including the ligands coordinated to the metal center, would play a crucial role in controlling the stereoselectivity of the cycloaddition. Chiral ligands, for instance, could be employed to induce enantioselectivity in the formation of chiral heptacyclene stereoisomers.
Research in related areas of copper catalysis supports the feasibility of such a synthetic strategy. For instance, copper(I) has been shown to catalyze the aryl or vinyl addition to electron-deficient alkenes, leading to cascaded cationic cyclizations. While not a direct analogue, this demonstrates the capability of copper to initiate bond formation and subsequent cyclization events that are fundamental to the synthesis of complex cyclic systems.
Further investigation is required to establish specific copper-based catalytic systems and reaction conditions that are effective for the synthesis of this compound from acenaphthylene.
Cobalt-Catalyzed Cycloadditions for Diarylcyclobutene Precursors
The use of cobalt catalysts in cycloaddition reactions offers another potential pathway for the synthesis of the diarylcyclobutene core of this compound. Cobalt complexes are known to catalyze the dimerization and cyclodimerization of various alkenes.
A proposed mechanism for the cobalt-catalyzed synthesis of this compound from acenaphthylene would involve the formation of a cobaltacyclopentane intermediate. This intermediate would be generated through the oxidative coupling of two acenaphthylene molecules with a low-valent cobalt species. Subsequent reductive elimination from the cobaltacyclopentane would then yield the desired diarylcyclobutene product, regenerating the active cobalt catalyst.
The regioselectivity and stereoselectivity of this cycloaddition would be influenced by the steric and electronic properties of the ligands on the cobalt center, as well as the reaction conditions such as temperature and solvent. The formation of the thermodynamically more stable stereoisomer would likely be favored.
While direct reports on the cobalt-catalyzed synthesis of this compound are scarce, related studies on cobalt-catalyzed alkene dimerizations provide valuable insights. For instance, cobalt complexes have been utilized in the reductive dimerization of conjugated alkenes. Although acenaphthylene is not a simple conjugated alkene, the principles of metal-catalyzed alkene coupling remain relevant.
The synthesis of diarylcyclobutene precursors is a critical step in the formation of heptacyclene. The thermal dimerization of acenaphthylene is known to produce both syn- and anti-heptacyclene, which are diarylcyclobutene derivatives. A study on the energetics of this thermal dimerization has provided key thermodynamic data for these stereoisomers. nih.gov
Table 1: Thermodynamic Data for Heptacyclene Stereoisomers nih.gov
| Compound | Standard Molar Enthalpy of Formation (cr, 298.15 K) (kJ·mol⁻¹) | Standard Molar Enthalpy of Sublimation (298.15 K) (kJ·mol⁻¹) | Standard Molar Enthalpy of Formation (g, 298.15 K) (kJ·mol⁻¹) |
| syn-Heptacyclene | 317.7 ± 5.6 | 128.5 ± 2.3 | 446.2 ± 6.1 |
| anti-Heptacyclene | 269.3 ± 5.6 | 149.0 ± 3.1 | 418.3 ± 6.4 |
This data indicates that the anti-isomer is thermodynamically more stable in both the crystalline and gaseous phases. nih.gov A successful cobalt-catalyzed process would need to overcome the kinetic barriers of the reaction while ideally controlling the stereochemical outcome to favor the desired isomer.
Further research into specific cobalt catalysts and their application in the [2+2] cycloaddition of acenaphthylene is necessary to develop a viable synthetic methodology for this compound and its stereoisomeric analogues.
Computational and Theoretical Investigations of Alpha Heptacyclene
Quantum Chemical Approaches for Electronic Structure and Molecular Reactivity Predictions
Quantum chemical methods are fundamental to understanding the electronic structure and predicting the reactivity of molecules like alpha-Heptacyclene (B11993531). These methods solve approximations of the Schrödinger equation to describe the behavior of electrons within a molecule.
Semi-Empirical Calculations (e.g., MINDO/3) for π-System Interactions
Semi-empirical methods offer a computationally efficient route to investigate the electronic properties of conjugated systems, such as the π-electron delocalization in this compound. The Modified Intermediate Neglect of Differential Overlap (MINDO/3) method has been applied to analyze the photoelectron (PE) spectra of heptacyclene isomers, including alpha- and beta-heptacyclene researchgate.net. These calculations aid in assigning spectral bands by providing insights into the energies of molecular orbitals (MOs) and the interactions between π-systems researchgate.net. For instance, studies on related syn-dimers of acenaphthylene (B141429), which form heptacyclene structures, have yielded resonance integrals (β) for the interaction between π-systems, quantifying these electronic interactions researchgate.net.
Density Functional Theory (DFT) and Ab Initio Methods in Energetic and Conformational Analysis
Density Functional Theory (DFT) and ab initio methods provide more rigorous approaches to determining molecular energetics and conformations. These methods are employed to calculate equilibrium geometries, electronic energies, and reaction enthalpies, offering detailed insights into molecular stability and potential reaction pathways.
The thermal dimerization of acenaphthylene to form Z- and E-heptacyclene isomers has been investigated, yielding thermodynamic data. Specifically, the standard molar enthalpies of formation for monoclinic Z- and E-heptacyclene isomers at 298.15 K have been determined through microcombustion calorimetry, providing crucial energetic benchmarks researchgate.net. While direct experimental data for this compound's enthalpy of formation is not explicitly detailed, these values for related isomers are indicative of the energetic landscape.
Table 1: Standard Molar Enthalpies of Formation for Heptacyclene Isomers
| Isomer | Enthalpy of Formation (kJ·mol⁻¹) at 298.15 K | Reference |
| E-Heptacyclene | 269.3 ± 5.6 | researchgate.net |
| Z-Heptacyclene | 317.7 ± 5.6 | researchgate.net |
DFT and ab initio calculations, employing various levels of theory and basis sets, are commonly used to predict molecular geometries and energies. For example, studies on related systems have utilized methods such as B3LYP with basis sets like 6-311++G(d,p) or cc-pVTZ for conformational analysis and energy calculations acs.orgacs.org. These computational approaches are vital for predicting the most stable conformers and understanding the energy differences between them, which is critical for characterizing the behavior of molecules like this compound.
Achieving accurate predictions in DFT and ab initio calculations necessitates careful selection of methodological parameters, primarily the choice of basis sets and exchange-correlation functionals. Basis sets, such as Dunning's correlation-consistent sets (e.g., cc-pVTZ) or Pople's split-valence sets (e.g., 6-31G(d,p)), define the atomic orbitals used to construct molecular orbitals acs.orgnctu.edu.twgaussian.com. For transition metal systems and accurate electronic structure, basis sets like Def2-SVP or Def2-TZVP are often recommended sobereva.comnih.gov.
The choice of functional in DFT is also critical, with popular options including B3LYP, M06-2X, and PWP86, each offering different balances of accuracy and computational cost for various properties like thermochemistry, kinetics, and noncovalent interactions acs.orgsobereva.comnih.govmdpi.com. The inclusion of diffuse functions and polarization functions in basis sets, as well as the consideration of basis set superposition error (BSSE), are important methodological aspects for obtaining reliable energetic and structural data acs.orgnctu.edu.twgaussian.commdpi.com.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior and conformational landscape of molecules. By simulating the motion of atoms over time based on classical mechanics, MD can reveal how molecules change shape, how they interact with their environment, and the energy barriers associated with conformational transitions researchgate.netmdpi.comnih.gov.
While specific MD studies detailing the conformational landscape and dynamic behavior of this compound are not extensively detailed in the retrieved literature, the methodology is widely applied to polycyclic aromatic compounds and other complex molecular systems researchgate.net. Techniques such as replica exchange molecular dynamics (REMD) and targeted molecular dynamics (TMD) are employed to overcome energy barriers and efficiently sample diverse conformational states, providing a comprehensive view of a molecule's dynamic behavior mdpi.comnih.govchemrxiv.org.
Mechanistic Pathways Elucidation Through Computational Modeling
Computational modeling plays a crucial role in unraveling the mechanistic pathways of chemical reactions. By simulating reaction steps and identifying key intermediates and transition states, researchers can gain a detailed understanding of how reactions proceed at a molecular level researchgate.netfrontiersin.orgnih.gov.
Transition State Analysis and Reaction Coordinate Mapping
A critical aspect of mechanistic studies involves identifying transition states, which represent the highest energy points along a reaction pathway github.iogithub.iowikipedia.org. Transition state theory (TST) utilizes computational methods to locate these saddle points on the potential energy surface (PES). This is typically achieved by searching for geometries that are minima in all directions except one, corresponding to the reaction coordinate github.iogithub.iowikipedia.org. Frequency analysis is performed to confirm a structure as a transition state, which should exhibit exactly one imaginary frequency github.iowikipedia.org.
Reaction coordinate mapping and intrinsic reaction coordinate (IRC) calculations are then used to trace the minimum energy path connecting reactants to products through the transition state aps.orgarxiv.orgresearchgate.net. While specific transition state analyses for this compound are not detailed in the current literature, these computational techniques are standard for elucidating reaction mechanisms in organic chemistry.
Reactivity and Chemical Transformations of Alpha Heptacyclene
Thermal and Photochemical Reversibility and Interconversion Reactions
Polycyclic aromatic hydrocarbons can undergo a variety of thermal and photochemical reactions, often involving rearrangements and interconversions. For alpha-heptacyclene (B11993531), its complex, strained structure would likely be a significant driver of such transformations.
Dimerization Equilibrium and Dissociation Dynamics
Reactions Involving Strained Ring Systems within the this compound Framework
The structure of this compound inherently contains strained rings due to the fusion of multiple cyclic units. libretexts.orgresearchgate.net The presence of high ring strain energy makes these regions of the molecule more reactive. libretexts.org Reactions that can alleviate this strain are generally favored. For instance, addition reactions at the strained bonds could occur more readily than in unstrained aromatic systems. These reactions might include hydrogenation, halogenation, or cycloadditions. The strain energy can lower the activation energy for certain reactions, making the molecule susceptible to transformations that would not readily occur in more stable PAHs. libretexts.orgnih.gov
Fundamental Mechanistic Aspects of Polycyclic Aromatic Hydrocarbon Reactions
The reactivity of PAHs is fundamentally governed by the principles of aromaticity, frontier molecular orbital theory, and the stability of reaction intermediates. nih.govresearchgate.net Electrophilic aromatic substitution is a common reaction pathway for many PAHs, although the regioselectivity is influenced by the specific electronic structure of the molecule. In the case of this compound, the presence of strained rings could introduce alternative reaction pathways, such as addition reactions that lead to a more saturated and less strained core.
The mechanisms of such reactions would likely involve carbocationic or radical intermediates, the stability of which would dictate the reaction outcome. Computational studies, which are often used to elucidate reaction mechanisms for complex molecules, could provide significant insight into the specific pathways favored by this compound. However, detailed mechanistic studies specifically focused on this compound are not widely reported.
Structural Variations and Advanced Analogues of Alpha Heptacyclene
Stereoisomeric Studies: Alpha- and Beta-Heptacyclene
Heptacyclene exists as two primary stereoisomers: the syn-dimer, known as alpha-heptacyclene (B11993531), and the anti-dimer, referred to as beta-heptacyclene. These isomers arise from the photodimerization of two acenaphthylene (B141429) molecules. The distinction between the alpha and beta forms lies in the relative orientation of the two acenaphthylene units with respect to the central cyclobutane (B1203170) ring. In this compound, the acenaphthylene moieties are on the same side of the cyclobutane ring, whereas in beta-heptacyclene, they are on opposite sides. This stereochemical difference profoundly influences their physical and electronic properties.
The synthesis of heptacyclene isomers is a classic example of a [2+2] photocycloaddition reaction. The stereochemical outcome of the dimerization of acenaphthylene is highly dependent on the reaction conditions. nih.gov
Solution-Phase Synthesis : When the photochemical dimerization is carried out in a solubilizing organic solvent, a mixture of both alpha- (syn) and beta- (anti) heptacyclene is typically formed with little to no selectivity. nih.gov
Solid-State and Slurry Synthesis : In contrast, stereoselectivity can be achieved by controlling the aggregation state of the reactant. Irradiation of solid acenaphthylene crystals or an aqueous slurry where acenaphthylene is insoluble, preferentially yields the anti-isomer (beta-heptacyclene). nih.gov This selectivity is attributed to the formation of a covalently bonded excimer that favors the anti-conformation. nih.gov
Photomechanochemical Synthesis : Remarkably, the opposite stereoselectivity can be induced through photomechanochemistry. By milling solid acenaphthylene under irradiation, the syn-isomer (this compound) is produced as the major product. nih.gov Density Functional Theory (DFT) calculations suggest that the noncovalently bound syn-conformer is more susceptible to mechanical destabilization, thereby favoring its formation under these conditions. nih.gov
The distinct structural features of alpha- and beta-heptacyclene have been elucidated by X-ray crystallography. While both isomers share the same connectivity, their molecular symmetry and crystal packing differ significantly. The crystal structure of this compound has been well-documented, belonging to the P 1 21/n 1 space group. nih.gov The syn arrangement results in a compact, C2v-symmetric molecule. Beta-heptacyclene, with its centrosymmetric anti configuration, exhibits a more extended structure.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₄H₁₆ |
| Hermann-Mauguin Space Group | P 1 21/n 1 nih.gov |
| a (Å) | 7.8270 nih.gov |
| b (Å) | 4.8647 nih.gov |
| c (Å) | 20.2212 nih.gov |
| α (°) | 90.000 nih.gov |
| β (°) | 92.791 nih.gov |
| γ (°) | 90.000 nih.gov |
The electronic structure and reactivity of the heptacyclene isomers are intrinsically linked to their stereochemistry. Although direct comparative studies on alpha- and beta-heptacyclene are not extensively detailed in the literature, principles from studies on other isomers of complex molecules can be applied. nih.govresearchgate.netnih.gov The spatial arrangement of the π-systems of the acenaphthylene units dictates the extent of their electronic communication.
In This compound , the face-to-face proximity of the aromatic rings in the syn configuration can lead to significant transannular π-π interactions. This can result in a splitting of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, potentially red-shifting its absorption and emission spectra compared to the beta isomer.
In beta-heptacyclene , the anti arrangement places the acenaphthylene units far apart, minimizing direct through-space π-π interactions. Its electronic properties are therefore expected to more closely resemble those of an isolated acenaphthylene chromophore, albeit with perturbations from the strained cyclobutane ring.
This difference in electronic structure implies distinct reactivity. The higher electron density resulting from π-π interactions in the alpha isomer might make it more susceptible to electrophilic attack. Conversely, the more exposed aromatic faces of the beta isomer could facilitate different intermolecular interactions and reactivity patterns.
Rational Design and Synthesis of Functionalized Heptacyclene Derivatives
The rational design of functionalized heptacyclene derivatives is aimed at tuning their electronic, optical, and assembly properties for applications in materials science. researchgate.net This can be achieved by introducing specific functional groups onto the acenaphthylene precursor before dimerization or by post-functionalization of the heptacyclene core. mdpi.com
Strategies for synthesizing functionalized derivatives often draw from methodologies developed for other polycyclic aromatic hydrocarbons. nih.govrsc.org For instance, introducing electron-withdrawing or electron-donating groups to the acenaphthylene starting material allows for the synthesis of heptacyclenes with modified HOMO/LUMO energy gaps. researchgate.net This approach can alter the molecule's color, fluorescence, and redox potentials.
Post-functionalization presents a greater challenge due to the relative inertness of the hydrocarbon skeleton. However, techniques such as C-H activation could potentially be employed to introduce functionality directly onto the aromatic rings of the heptacyclene molecule, offering a pathway to a diverse array of derivatives that would be difficult to access otherwise. nih.gov The synthesis of highly functionalized proline or fullerene derivatives showcases how multi-step protocols can build complex, tailored architectures. scispace.commdpi.com
Heteroatom-Containing Heptacyclene Analogues: Synthetic and Electronic Considerations
Replacing one or more carbon atoms in the heptacyclene framework with heteroatoms like nitrogen, sulfur, or oxygen can dramatically alter its electronic properties. The synthesis of such analogues typically involves preparing a heteroatom-containing acenaphthylene precursor. For example, an aza-acenaphthylene could be dimerized via photocycloaddition to yield a diaza-heptacyclene.
Studies on related S,N-heteroacenes provide insight into the expected effects. beilstein-journals.org The incorporation of heteroatoms modifies the electronic landscape of the molecule:
Nitrogen Substitution : Replacing C-H units with nitrogen atoms generally lowers the HOMO and LUMO energy levels, leading to a red-shift in absorption and a decrease in the oxidation potential. beilstein-journals.org This makes the molecule easier to reduce and can enhance its electron-accepting capabilities.
Sulfur Substitution : The introduction of sulfur can influence π-orbital overlap and intermolecular packing, which is crucial for charge transport in organic semiconductor applications.
The synthetic routes to these analogues involve multistep procedures, potentially including Buchwald-Hartwig amination, Cadogan reactions, or thermolysis of azide (B81097) precursors to construct the necessary heterocyclic starting materials. beilstein-journals.org
Interplay of Stereo- and Regiochemistry in Highly Strained Polycycles (e.g., Cyclobutane-based Systems)
The core of heptacyclene is a highly strained cyclobutane ring, and its formation and properties are governed by the principles of stereo- and regiochemistry. researchgate.netacs.orglibretexts.org The [2+2] cycloaddition used to form this ring is a powerful tool for constructing complex polycyclic systems, but controlling its selectivity is paramount. nih.govrsc.org
Regiochemistry : In cases where unsymmetrically substituted acenaphthylenes are used, the possibility of different regioisomers arises. For example, the dimerization of a 1-substituted acenaphthylene could lead to head-to-head or head-to-tail isomers. Controlling this regioselectivity is a significant synthetic challenge. Studies on other cyclobutane-based systems show that the position of functional groups on the ring dictates the topology of larger molecular networks. mdpi.com
The strain energy of the central cyclobutane ring in heptacyclene is substantial. libretexts.org This strain influences the bond lengths and angles of the entire molecule and can be a driving force for reactivity. For example, the cyclobutane ring can undergo ring-opening reactions under thermal or catalytic conditions, providing a pathway to other complex polycyclic structures. The rigidity and defined three-dimensional structure of the cyclobutane core make these systems valuable scaffolds in medicinal chemistry and materials science. researchgate.net
Conclusion and Future Research Directions
Summary of Key Academic Contributions in Alpha-Heptacyclene (B11993531) Chemistry
The primary and most significant academic contribution to the chemistry of this compound is the detailed investigation into its formation via the dimerization of acenaphthylene (B141429). This compound, also known as the anti or E-isomer, is one of two stereoisomers formed through this process.
Key research has focused on the following areas:
Synthesis and Energetics : The thermal dimerization of acenaphthylene to produce heptacyclene isomers has been a cornerstone of study. Detailed calorimetric investigations have determined the standard molar enthalpies of formation for both the crystalline and gaseous states of this compound (the E-isomer). nih.gov For instance, the standard molar enthalpy of formation for crystalline E-heptacyclene at 298.15 K was determined to be 269.3 ± 5.6 kJ·mol⁻¹, with the enthalpy of sublimation being 149.0 ± 3.1 kJ·mol⁻¹. nih.gov These thermodynamic studies concluded that the dimerization is considerably exothermic and exergonic, suggesting that the reason it is not observed at standard conditions is due to kinetic barriers rather than thermodynamic unfavorability. nih.gov
Structural Determination : A pivotal contribution was the full determination of the molecular and crystal structure of the E-dimer (this compound) using X-ray diffraction. nih.gov This work provided definitive proof of its stereochemistry and offered precise data on bond lengths and angles within its strained polycyclic framework. nih.gov
Photochemical Synthesis : In addition to thermal methods, the photodimerization of acenaphthylene has been explored. rsc.orgacs.org These studies have shown that the stereochemical outcome of the dimerization—yielding either the syn (Z-isomer) or anti (E-isomer, this compound)—can be influenced by factors such as the solvent, reaction concentration, and the presence of mechanical force (photomechanochemistry). rsc.orgacs.org For example, dimerization in an insoluble state tends to yield the anti product, this compound. rsc.org
These fundamental studies have established the primary synthesis route to this compound and provided a solid thermodynamic and structural basis for this complex hydrocarbon.
Unresolved Challenges and Open Questions in Polycyclic Strained Hydrocarbon Research
The study of this compound is emblematic of the broader challenges that persist in the field of strained polycyclic hydrocarbons. e-bookshelf.de These molecules, with their distorted bond angles and high internal energy, present numerous difficulties for chemists. numberanalytics.comlibretexts.org
Synthetic Control and Functionalization : While the dimerization of acenaphthylene is known, achieving high stereoselectivity for this compound over its syn-isomer remains a challenge, often dependent on controlling reaction conditions precisely. rsc.org A more significant unresolved issue is the selective functionalization of the this compound scaffold. Its complex, three-dimensional, and largely unreactive aromatic surfaces make targeted chemical modification exceptionally difficult. Developing methods to introduce new functional groups at specific positions is a major hurdle for creating derivatives with tailored properties.
Predicting and Harnessing Reactivity : The presence of a highly strained central cyclobutane (B1203170) ring fused to two rigid acenaphthylene units imparts significant ring strain energy. libretexts.orgresearchgate.net A key open question is how this stored energy influences the molecule's reactivity. It is unclear under what conditions the cyclobutane ring might undergo ring-opening reactions, and how this reactivity competes with reactions on the aromatic portions of the molecule. Understanding and predicting these reaction pathways is essential for harnessing strained molecules in synthesis. bris.ac.uk
Emerging Methodologies and Theoretical Frameworks for Future Investigations of this compound
Future progress in understanding this compound and other complex strained hydrocarbons will likely be driven by the integration of advanced computational and experimental techniques.
Advanced Computational Modeling : Modern theoretical chemistry provides powerful tools for investigating molecules like this compound. High-level computational methods, such as Density Functional Theory (DFT) and composite correlated molecular orbital theories, can be used to accurately calculate thermodynamic properties, reaction mechanisms, and activation barriers. nih.govosti.govacs.org These in silico experiments can explore hypothetical reactions and derivatives, providing guidance for synthetic efforts and helping to interpret experimental results by modeling potential energy surfaces for different reaction pathways. rsc.orgnih.gov
Machine Learning for Property Prediction : A rapidly emerging methodology is the use of machine learning (ML) and graph neural networks (GNNs) to predict molecular properties. nih.govacs.orgresearchgate.net These models can be trained on large datasets of known molecules to forecast properties like strain energy, heat of formation, and reactivity for new, un-synthesized compounds. acs.orgchemrxiv.org For this compound, ML could enable high-throughput screening of potential derivatives to identify candidates with desirable electronic or material properties, significantly accelerating the design process by circumventing time-consuming quantum mechanical calculations for every proposed structure. acs.org
Novel Synthetic and Analytical Techniques : The development of new synthetic strategies, such as modular approaches using strained intermediates like alkynes or advanced palladium-catalyzed cascade reactions, could open new pathways to synthesize this compound derivatives that are inaccessible through simple dimerization. researchgate.netbeilstein-journals.org Furthermore, advanced analytical methods are crucial for characterizing these complex molecules. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are continuously improving, allowing for better separation and identification of isomers and reaction products in complex mixtures. nih.gov
By leveraging these emerging theoretical, computational, and experimental tools, researchers can begin to address the unresolved challenges and unlock the potential of strained polycyclic hydrocarbons like this compound.
Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
| This compound | C₂₄H₁₆ |
| Acenaphthylene | C₁₂H₈ |
| Benzene | C₆H₆ |
| Naphthalene | C₁₀H₈ |
| Anthracene | C₁₄H₁₀ |
| Pentacene | C₂₂H₁₄ |
| Heptacene | C₃₀H₁₈ |
| Cubane | C₈H₈ |
| Prismane | C₆H₆ |
Key Properties of this compound
| Property | Value | Source |
| IUPAC Name | heptacyclo[13.7.1.1⁴,⁸.0²,¹⁴.0³,¹³.0¹⁹,²³.0¹²,²⁴]tetracosa-1(22),4,6,8(24),9,11,15,17,19(23),20-decaene | nih.gov |
| Synonym | E-Heptacyclene, anti-dimer of acenaphthylene | nih.gov |
| Molecular Formula | C₂₄H₁₆ | nih.gov |
| Molar Mass | 304.4 g/mol | nih.gov |
| ΔfH⁰m (crystal, 298.15 K) | 269.3 ± 5.6 kJ·mol⁻¹ | nih.gov |
| ΔsubH⁰m (298.15 K) | 149.0 ± 3.1 kJ·mol⁻¹ | nih.gov |
| ΔfH⁰m (gas, 298.15 K) | 418.3 ± 6.4 kJ·mol⁻¹ | nih.gov |
Q & A
Q. What protocols ensure ethical and rigorous reporting in this compound preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
